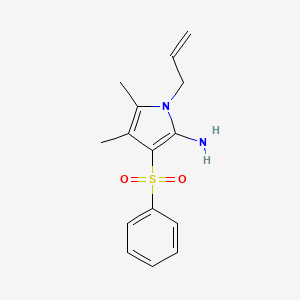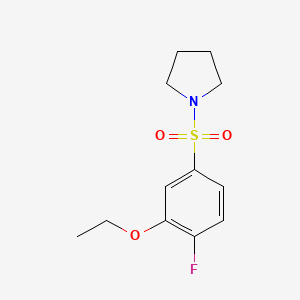
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, commonly known as ADMP, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a member of the pyrrole class of compounds and has been shown to exhibit interesting pharmacological properties.
Mécanisme D'action
The mechanism of action of ADMP is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or proteins involved in disease processes. For example, one study showed that ADMP inhibited the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ADMP has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, ADMP has been shown to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ADMP in lab experiments is its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using ADMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on ADMP. One area of interest is the development of more efficient synthesis methods for ADMP, which could improve its availability for research purposes. Another area of interest is the investigation of its potential therapeutic applications for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of ADMP involves the reaction of 3-phenylsulfonyl-1H-pyrrole-2-carbaldehyde with allylamine and 4,5-dimethyl-1,2-phenylenediamine in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure ADMP. This synthesis method has been reported in several research articles and has been shown to yield high-quality ADMP with good purity.
Applications De Recherche Scientifique
ADMP has been shown to exhibit interesting pharmacological properties and has potential applications in the field of medicinal chemistry. Several research studies have investigated the use of ADMP as a potential therapeutic agent for various diseases. For example, ADMP has been shown to exhibit anticancer activity against several cancer cell lines. It has also been shown to exhibit antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-10-17-12(3)11(2)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h4-9H,1,10,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRXJUHMCIPVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)
![6-Fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2867623.png)
![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)
![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)

![methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2867642.png)
![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide](/img/structure/B2867645.png)